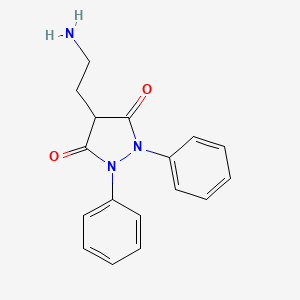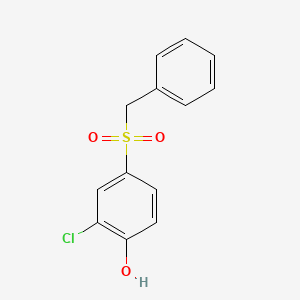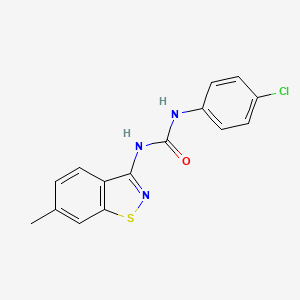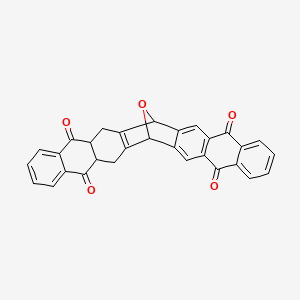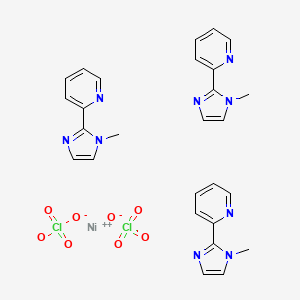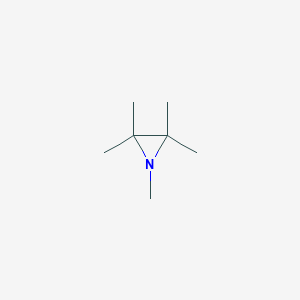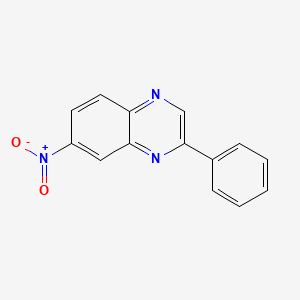
7-Nitro-2-phenylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-2-phenylquinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline core substituted with a nitro group at the seventh position and a phenyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-2-phenylquinoxaline typically involves the condensation of 2-nitroaniline with benzil in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid under reflux conditions. The general reaction scheme is as follows:
2-nitroaniline+benzil→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as pyridine or other bases may be used to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Nitro-2-phenylquinoxaline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Reduction: 7-Amino-2-phenylquinoxaline.
Substitution: Various substituted phenylquinoxalines.
Oxidation: Quinoxaline derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications.
Mécanisme D'action
The mechanism of action of 7-Nitro-2-phenylquinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can inhibit certain enzymes and disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
2-Phenylquinoxaline: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Amino-2-phenylquinoxaline: The amino group provides different reactivity and biological properties compared to the nitro group.
Quinoxaline: The parent compound without any substituents, used as a reference for studying the effects of different substituents.
Uniqueness: 7-Nitro-2-phenylquinoxaline is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological properties. The nitro group enhances its potential as an antimicrobial and anticancer agent, while the phenyl group provides additional sites for chemical modification.
Propriétés
Numéro CAS |
103977-08-8 |
|---|---|
Formule moléculaire |
C14H9N3O2 |
Poids moléculaire |
251.24 g/mol |
Nom IUPAC |
7-nitro-2-phenylquinoxaline |
InChI |
InChI=1S/C14H9N3O2/c18-17(19)11-6-7-12-13(8-11)16-14(9-15-12)10-4-2-1-3-5-10/h1-9H |
Clé InChI |
HASZECUYNSLBOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



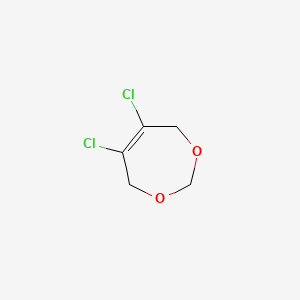
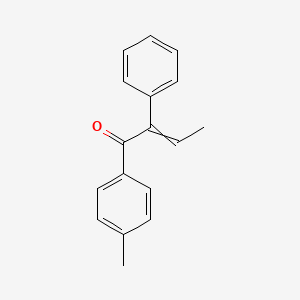
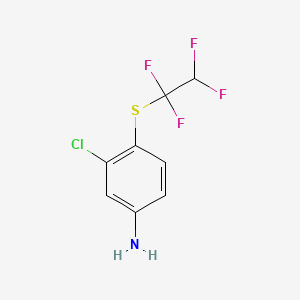
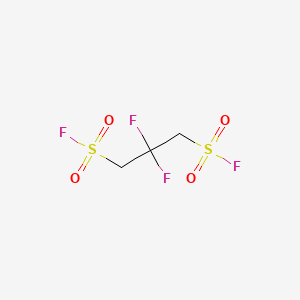

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
